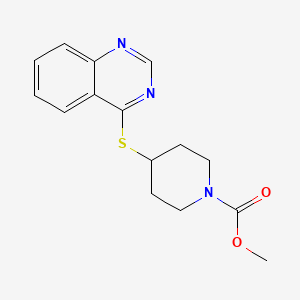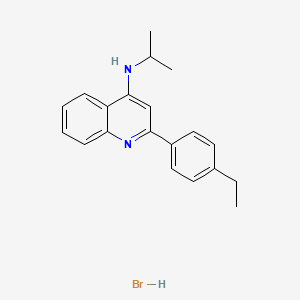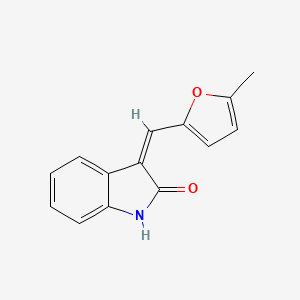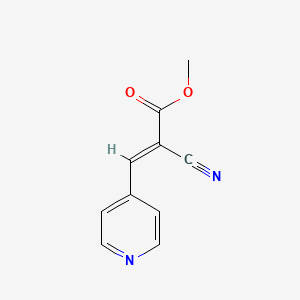![molecular formula C14H16O2 B15074164 3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro- CAS No. 68217-19-6](/img/structure/B15074164.png)
3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro- is a complex organic compound with the molecular formula C14H16O2 and a molecular weight of 216.2756 . This compound is characterized by its unique polycyclic structure, which includes multiple fused rings, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro- typically involves multi-step organic reactions. One common synthetic route includes the Diels-Alder reaction, followed by oxidation and reduction steps to achieve the desired structure. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the polycyclic framework.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize yield and purity. The use of high-pressure and high-temperature conditions, along with advanced purification methods such as chromatography, is essential to produce the compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce more saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro- has several scientific research applications:
Chemistry: Used as a model compound to study polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential biological effects.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s polycyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,1,2,2a,3,3a,5a,6,6a,6b,6c-decahydro-: Similar structure but with fewer hydrogen atoms, leading to different chemical properties.
3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,2a,3,3a,5a,6,6a,6b,6c-octahydro-: Another similar compound with a slightly different hydrogenation state.
Uniqueness
3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro- is unique due to its fully hydrogenated state, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring stability and specific reactivity profiles.
Eigenschaften
CAS-Nummer |
68217-19-6 |
|---|---|
Molekularformel |
C14H16O2 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
pentacyclo[6.6.0.02,12.03,7.04,11]tetradecane-9,10-dione |
InChI |
InChI=1S/C14H16O2/c15-13-11-5-1-2-6-9(5)10-7(11)3-4-8(10)12(6)14(13)16/h5-12H,1-4H2 |
InChI-Schlüssel |
KFPQILVZXPVTDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C3C1C4C5C3C(C2C(=O)C4=O)CC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile](/img/structure/B15074105.png)
![(2S,3S,4R,5R,6S)-6-[[(4aR,7S)-4a,7-dihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B15074121.png)

![(4S)-6-fluoro-4-[(2S,4R)-2-pyridin-2-yl-4-(trifluoromethyl)piperidin-1-yl]-N-pyrimidin-4-yl-3,4-dihydro-2H-chromene-7-sulfonamide](/img/structure/B15074131.png)
![[[1-(Phenylselanyl)cyclohexyl]selanyl]benzene](/img/structure/B15074135.png)
![4-[(3-Chlorophenyl)sulfanyl]piperidine hydrochloride](/img/structure/B15074137.png)





![3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide](/img/structure/B15074181.png)
